molecular formula C15H13BrO3 B3265161 Methyl 3-[(4-bromophenoxy)methyl]benzoate CAS No. 402730-48-7

Methyl 3-[(4-bromophenoxy)methyl]benzoate

Cat. No.: B3265161
CAS No.: 402730-48-7
M. Wt: 321.16 g/mol
InChI Key: HVJFHVVOXJJHQC-UHFFFAOYSA-N
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Description

Contextualization within Benzoate (B1203000) Ester Chemistry

The core of the molecule features a methyl benzoate unit. Benzoate esters are a well-established class of compounds in organic chemistry, recognized for their stability and diverse applications. organic-chemistry.orgatamanchemicals.com They are formally produced through the condensation reaction between benzoic acid and an alcohol, a process known as Fischer esterification, which is typically catalyzed by a strong acid. uomustansiriyah.edu.iqwikipedia.org The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of water to form the ester. uomustansiriyah.edu.iq

In synthetic chemistry, the benzoate group can serve as a protecting group for alcohols due to its general stability under various conditions. organic-chemistry.org Conversely, the ester linkage can be cleaved through hydrolysis, typically under basic conditions (saponification), to yield the corresponding carboxylate salt and alcohol. wikipedia.org Benzoate esters are also prevalent in nature and industry; for example, methyl benzoate itself is known for its pleasant fragrance and is used in perfumery and as a flavoring agent. atamanchemicals.comwikipedia.org

A comparative study on the hydrolysis of various benzoate esters showed that the rate of hydrolysis can be influenced by the nature of the alcohol substituent and the substitution pattern on the aromatic ring. nih.gov For instance, the stability of the ester toward hydrolysis is a key factor in its role as either a stable molecular scaffold or a metabolically labile group in drug design. nih.gov

Significance of Bromophenoxy and Benzyl (B1604629) Ether Moieties in Synthetic Methodologies

The structure of Methyl 3-[(4-bromophenoxy)methyl]benzoate contains both a benzyl ether and a bromophenoxy moiety, each contributing significantly to its synthetic utility.

The benzyl ether linkage is a cornerstone of protecting group chemistry in multi-step organic synthesis. youtube.comwikipedia.org Benzyl ethers are prized for their robustness across a wide array of reaction conditions, including acidic and basic media, yet they can be removed selectively under specific, mild conditions. acs.org The most common method for their cleavage is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), which regenerates the alcohol and produces toluene (B28343) as a byproduct. youtube.comorganic-chemistry.org This orthogonality makes the benzyl ether an ideal protecting group for hydroxyl functions during complex synthetic sequences. acs.org The formation of benzyl ethers is often achieved via the Williamson ether synthesis, where an alkoxide reacts with a benzyl halide in an Sₙ2 reaction. youtube.comorganic-chemistry.org

The bromophenoxy moiety introduces a halogen atom, which is a critical functional handle in modern synthetic chemistry. nih.gov Brominated aromatic compounds are highly valuable precursors in a multitude of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. researchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler starting materials. researchgate.net The presence of the bromine atom on the phenoxy ring of this compound thus provides a reactive site for further molecular elaboration. Furthermore, the introduction of a bromine atom into a molecule can significantly alter its electronic properties, lipophilicity, and metabolic stability, which is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic profile of a compound. ump.edu.pl

Overview of Research Trajectories for Aryl Ether and Ester Hybrids

Molecules that, like this compound, contain both aryl ether and ester functionalities are part of a significant class of compounds that attract considerable research interest. A major trajectory in this field is the development of novel synthetic methodologies that focus on the activation of the C–O bond in aryl ethers. researchgate.net Traditionally, the C–O bond is considered strong and unreactive, but recent advances have shown that transition-metal catalysts can facilitate its cleavage and functionalization, presenting aryl ethers as viable, accessible, and environmentally friendlier alternatives to aryl halides in cross-coupling reactions. researchgate.netacs.org

Another active area of research involves using the ester group itself as a coupling partner. Recent studies have demonstrated that aromatic esters can undergo a variety of transformations, including decarbonylative coupling to form ethers, α-arylation of ketones, and reductive cross-coupling reactions, often catalyzed by palladium or nickel complexes. acs.org These methods expand the synthetic toolkit by allowing the ester moiety, typically considered a stable functional group, to act as an arylating agent.

Research also investigates the rearrangement reactions of aryl ethers, which can be catalyzed by acids to yield substituted phenols and other complex structures. mdpi.com The study of such hybrid molecules is driven by the desire to create more efficient, atom-economical, and step-economical synthetic routes to valuable chemical entities for materials science and pharmaceutical development.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Methyl BenzoateC₈H₈O₂136.15-12.5199.6
4-Bromophenol (B116583)C₆H₅BrO173.0366.4238
Methyl 4-(bromomethyl)benzoateC₉H₉BrO₂229.0757-58130-135 (at 2 mmHg)

Table 2: Key Synthetic Reactions of Functional Groups Present

Reaction TypeFunctional GroupDescription
Fischer EsterificationCarboxylic Acid + AlcoholFormation of an ester from a carboxylic acid and an alcohol using an acid catalyst. uomustansiriyah.edu.iq
Williamson Ether SynthesisAlkoxide + Alkyl HalideFormation of an ether from an organohalide and an alkoxide. youtube.com
Catalytic HydrogenolysisBenzyl EtherCleavage of a C-O bond in a benzyl ether using a metal catalyst (e.g., Pd/C) and a hydrogen source to yield an alcohol. acs.orgorganic-chemistry.org
Suzuki CouplingAryl BromideA cross-coupling reaction using a palladium catalyst to form a C-C bond between an organoboron compound and an organohalide. researchgate.net
Hydrolysis (Saponification)EsterCleavage of an ester in the presence of a base (e.g., NaOH) to produce a carboxylate salt and an alcohol. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[(4-bromophenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-15(17)12-4-2-3-11(9-12)10-19-14-7-5-13(16)6-8-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJFHVVOXJJHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of Methyl 3 4 Bromophenoxy Methyl Benzoate

Reactions at the Ester Functionality

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester functionality of Methyl 3-[(4-bromophenoxy)methyl]benzoate can be hydrolyzed under either acidic or basic conditions to yield 3-[(4-bromophenoxy)methyl]benzoic acid and methanol (B129727). quora.com Basic hydrolysis, also known as saponification, is typically irreversible and involves the use of a strong base like sodium hydroxide (NaOH). wikipedia.org The reaction proceeds through a nucleophilic acyl substitution mechanism. The rate of hydrolysis can be influenced by the steric hindrance and electronic effects of the substituents on the benzoate (B1203000) ring.

Transesterification: This process involves the reaction of the methyl ester with a different alcohol in the presence of an acid or base catalyst to form a new ester and methanol. nih.govresearchgate.net Transesterification is a crucial reaction for modifying the ester group to introduce different alkyl or aryl functionalities, which can alter the compound's physical and biological properties. For instance, reacting this compound with benzyl (B1604629) alcohol would yield benzyl 3-[(4-bromophenoxy)methyl]benzoate. The reaction is typically an equilibrium process, and driving it to completion often requires removing the methanol byproduct. nih.gov

Table 1: Representative Conditions for Ester Transformations

Reaction Reagents & Conditions Product Reference Compound

Reduction to Alcohol and Further Transformations

The ester group can be reduced to a primary alcohol, [3-[(4-bromophenoxy)methyl]phenyl]methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The resulting benzylic alcohol is a versatile intermediate that can undergo further reactions, such as oxidation back to the aldehyde or carboxylic acid, or conversion to halides for subsequent nucleophilic substitution reactions.

Table 2: Conditions for Ester Reduction

Reaction Reagents & Conditions Product Reference Compound

Electrophilic Aromatic Substitution Reactions on Phenyl Rings

The molecule possesses two phenyl rings, both of which are susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are dictated by the electronic properties of the existing substituents on each ring. ma.edumasterorganicchemistry.com

The benzoate ring is substituted with a meta-directing, deactivating ester group and an ortho,para-directing –CH₂O– linkage. The phenoxy ring contains a para-bromo substituent (deactivating, ortho,para-directing) and an ether linkage (activating, ortho,para-directing). The interplay of these groups directs incoming electrophiles to specific positions.

Bromination and Other Halogenation Patterns

Halogenation of this compound would likely occur preferentially on the more activated 4-bromophenoxy ring. The ether oxygen is a strong activating group and, in concert with the bromo substituent, will direct incoming electrophiles to the positions ortho to the oxygen (C2' and C6').

On the less reactive benzoate ring, the ester group directs meta (to C5), while the –CH₂O– group directs ortho and para (to C2, C4, and C6). The outcome would depend on the reaction conditions, but substitution on the more activated phenoxy ring is generally favored.

Nitration and Sulfonation Studies

Nitration: This reaction, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, introduces a nitro (–NO₂) group onto an aromatic ring. ma.eduaiinmr.comrsc.org For this compound, nitration is expected to occur on the more electron-rich 4-bromophenoxy ring at the positions ortho to the activating ether group. The reaction on the benzoate ring is less favorable due to the deactivating nature of the ester group. rsc.org In the analogous nitration of methyl benzoate, the nitro group is directed to the meta position. wikipedia.orgyoutube.com

Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) would follow a similar regiochemical preference, with the sulfonic acid (–SO₃H) group adding to the more activated phenoxy ring.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile Target Ring Predicted Position(s) of Substitution Rationale
Nitration NO₂+ 4-Bromophenoxy 2' and 6' Strong activation and directing effect from the ether oxygen.
Bromination Br+ 4-Bromophenoxy 2' and 6' Strong activation and directing effect from the ether oxygen.
Nitration NO₂+ Benzoate 5 Meta-directing effect of the ester group is dominant on the deactivated ring. youtube.com

Nucleophilic Substitution Reactions

Nucleophilic substitution can occur at several sites on the molecule. The most probable reaction is transition-metal-catalyzed cross-coupling at the C-Br bond of the 4-bromophenoxy group. Reactions such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination allow for the formation of new carbon-carbon or carbon-nitrogen bonds, replacing the bromine atom with various organic moieties. For example, the Negishi cross-coupling reaction has been reported for the related compound methyl 3-bromobenzoate, demonstrating the feasibility of such transformations on brominated benzoate systems. sigmaaldrich.com

Another possibility is the nucleophilic attack on the benzylic carbon of the –CH₂O– bridge, leading to the cleavage of the ether bond, although this would require harsh conditions or specific catalysts. Standard nucleophilic aromatic substitution (SₙAr) on the bromo-substituted ring is unlikely due to the absence of strong electron-withdrawing groups ortho or para to the bromine atom.

Reactivity of the Benzylic Methylene (B1212753) Bridge

The methylene group (-CH₂-) positioned between the benzoate and phenoxy rings is a benzylic position. The carbon-hydrogen bonds at this position are weaker than typical alkyl C-H bonds because the resulting benzylic radical is stabilized by resonance with the adjacent benzene ring. libretexts.orgmasterorganicchemistry.com This inherent stability dictates the reactivity of this site, making it susceptible to oxidation and free-radical substitution reactions. libretexts.orgkhanacademy.org

Free-Radical Bromination: Analogous to other alkylbenzenes, the benzylic position of this compound can undergo halogenation via a free-radical mechanism. libretexts.org A common method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and light. libretexts.orggoogle.comchemicalbook.com The reaction proceeds through the abstraction of a benzylic hydrogen to form a resonance-stabilized benzylic radical, which then reacts with bromine generated from NBS to yield the brominated product. libretexts.org This reaction would convert the methylene bridge into a bromomethine bridge, introducing a new reactive site for subsequent nucleophilic substitution reactions.

Oxidation: The benzylic methylene bridge is also prone to oxidation. nih.gov The presence of the adjacent aromatic ring facilitates oxidation by various reagents, potentially leading to the formation of a ketone. nih.govnih.gov The oxidation of benzylic ethers can also lead to the formation of benzoate esters or, in some cases, undergo oxidative cleavage to yield aldehydes. siu.edu The specific product depends on the oxidant and reaction conditions used. Strong oxidizing agents like potassium permanganate (KMnO₄) could potentially cleave the side chain, though the benzene ring itself is generally resistant. libretexts.org Milder, more selective oxidizing agents are typically employed to target the benzylic carbon. researchgate.netresearchgate.net

Modification of the Bromo-Substituent

The bromine atom on the phenoxy ring serves as a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. This aryl bromide moiety is a classic substrate for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org The bromo-substituent on the this compound molecule can readily participate in this reaction with various aryl or vinyl boronic acids or their esters. researchgate.netmdpi.com This allows for the synthesis of a wide array of biaryl structures, extending the molecular framework. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium carbonate, and a palladium catalyst with phosphine (B1218219) ligands. mdpi.comikm.org.my

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Component Example Reagents/Conditions Role
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Facilitates the catalytic cycle
Ligand PPh₃, Buchwald ligands Stabilizes the palladium complex
Base K₂CO₃, K₃PO₄, Na₂CO₃ Activates the organoboron species
Solvent Toluene (B28343), Dioxane, Water Reaction medium

| Boron Source | Arylboronic acids, Arylboronic esters | Provides the new carbon framework |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds. libretexts.orgwikipedia.org It involves the reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. organic-chemistry.orgresearchgate.net Applying this reaction to this compound would allow for the introduction of various amino groups by replacing the bromine atom. nih.gov This provides a direct route to synthesizing aniline derivatives, which are prevalent in pharmaceuticals and materials science. The choice of ligand for the palladium catalyst is crucial for the reaction's success and scope. wikipedia.org

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes, also using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction could be used to append vinyl groups to the phenoxy ring of the target molecule, providing a precursor for further transformations or polymerization. nih.govresearchgate.net

Derivatization Strategies for Structural Modification

Beyond the benzylic bridge and bromo-substituent, the aromatic rings and the ester group provide further opportunities for derivatization.

Introduction of Heteroatoms and Functional Groups

Electrophilic Aromatic Substitution: Both aromatic rings can undergo electrophilic substitution reactions, such as nitration. In the presence of a nitrating mixture (a combination of concentrated nitric and sulfuric acids), the ester-bearing ring is likely to be nitrated at the meta-position relative to the ester group, as the methyl ester is a deactivating, meta-directing group. ma.edumnstate.edursc.orgyoutube.com The phenoxy ring would also be susceptible to nitration, with substitution expected at the ortho and para positions relative to the activating ether oxygen. The precise outcome would depend on controlling the reaction conditions.

Modification of the Ester Group: The methyl ester functionality is a key site for derivatization.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). libretexts.orgquora.comblogspot.com This introduces a carboxylic acid group, which can then be used for further reactions, such as amide bond formation. The electronic nature of other substituents on the ring can influence the rate of hydrolysis. brainly.comcdnsciencepub.com

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Alternatively, partial reduction to an aldehyde can be achieved using specific reagents like diisobutylaluminum hydride (DIBAH) at low temperatures. libretexts.org

Table 2: Derivatization Reactions of the Methyl Ester Group

Reaction Reagents Product Functional Group
Hydrolysis (Basic) NaOH or KOH, then H₃O⁺ Carboxylic Acid (-COOH)
Hydrolysis (Acidic) H₃O⁺, heat Carboxylic Acid (-COOH)
Reduction (Full) LiAlH₄, then H₂O Primary Alcohol (-CH₂OH)
Reduction (Partial) DIBAH, -78 °C, then H₂O Aldehyde (-CHO)

| Aminolysis | R₂NH, heat | Amide (-CONR₂) |

Formation of Polymeric Structures (if applicable)

The synthesis of polymers requires monomers with at least two reactive functional groups. sigmaaldrich.com this compound, in its original form, has one primary site for polycondensation reactions: the bromo-substituent. To be used as a monomer in step-growth polymerization, a second reactive site must be unmasked or introduced.

For example, if the methyl ester group is hydrolyzed to a carboxylic acid, the resulting molecule, 3-[(4-bromophenoxy)methyl]benzoic acid, becomes a bifunctional "AB" type monomer. The bromo (A) and carboxylic acid (B) functionalities could potentially undergo polymerization. However, a more common approach involves creating an "A-A" type monomer and reacting it with a "B-B" type monomer.

A more plausible strategy would involve first converting the bromo-substituent into a different functional group. For instance, a Suzuki coupling could be used to introduce a second modifiable group. Alternatively, the molecule could be derivatized into a di-functional monomer for polycondensation. One hypothetical route could be the hydrolysis of the ester to a carboxylic acid, followed by a coupling reaction at the bromo-position with a molecule that also contains a reactive group (e.g., an aminophenol). This would create a monomer with, for example, phenol (B47542) and carboxylic acid groups, which could then be used to synthesize polyesters or polyamides. The presence of the flexible ether linkage in the backbone of such polymers could impart desirable properties such as improved solubility and lower glass transition temperatures. While direct polymerization of the title compound is not established, its versatile functional groups make its derivatives potential candidates for the synthesis of novel polymeric materials. libretexts.org

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. While basic 1D NMR (¹H and ¹³C) provides initial insights, more advanced methods are required for complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.

Although foundational ¹H and ¹³C NMR data are available, detailed 2D NMR studies and relaxation analysis for Methyl 3-[(4-bromophenoxy)methyl]benzoate are not extensively reported in the public domain. The following sections describe the principles of these advanced techniques and their theoretical application to the structure of this compound.

Two-dimensional (2D) NMR experiments are critical for establishing the precise connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be expected to show correlations between adjacent protons on the benzoate (B1203000) and phenoxy aromatic rings, confirming their respective substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbon atoms they are attached to. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, such as the methylene (B1212753) (-CH₂-) protons to the methylene carbon and the methoxy (B1213986) (-OCH₃) protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is arguably the most powerful tool for piecing together the molecular skeleton. For this compound, key HMBC correlations would include:

Correlations from the methylene (-CH₂-) protons to the carbons of the benzoate ring and the ether oxygen-linked carbon of the phenoxy ring, unequivocally connecting the two aromatic moieties.

Correlations from the methoxy (-OCH₃) protons to the carbonyl carbon (C=O) of the ester group, confirming the methyl ester functionality.

While specific experimental 2D NMR data sets for this compound are not widely published, the application of these techniques is essential for its full structural assignment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. The molecular formula of this compound is C₁₅H₁₃BrO₃. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic isotopic pattern (M and M+2) in the mass spectrum, which is a key signature for bromo-compounds.

HRMS analysis would aim to match the experimentally measured mass to the theoretical exact mass with a very low margin of error (typically < 5 ppm), thereby confirming the molecular formula.

Table 1: Theoretical Mass for Molecular Formula Confirmation

Molecular Formula Isotope Theoretical Exact Mass (Da)
C₁₅H₁₃⁷⁹BrO₃ ⁷⁹Br 336.0048

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Key vibrational bands observed in the IR spectrum of this compound confirm its structural features.

Specific, strong absorption bands are indicative of the ester and ether functionalities. The carbonyl (C=O) stretching vibration of the methyl ester group is particularly prominent. While detailed Raman spectroscopy data is not widely available, it would provide complementary information, especially for the aromatic ring vibrations.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Reference
1717 C=O stretch Ester
1285 C-O stretch Ester / Ether

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice.

The crystal structure of this compound has been determined and shows that the compound crystallizes in the monoclinic space group P2₁/c. The analysis reveals that the molecule adopts a conformation where the two aromatic rings are not coplanar. The dihedral angle between the planes of the benzoate and phenoxy rings is a key structural parameter determined from this analysis. The crystal packing is stabilized by intermolecular interactions.

Table 3: Crystallographic Data for this compound

Parameter Value Reference
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 16.596(3)
b (Å) 4.0203(8)
c (Å) 20.897(4)
β (°) 108.799(3)
Volume (ų) 1319.2(4)

Table 4: List of Compound Names

Compound Name
This compound
Bromine

Computational and Theoretical Investigations of Methyl 3 4 Bromophenoxy Methyl Benzoate

Quantum Chemical Calculations (DFT, ab initio methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the structural and electronic properties of Methyl 3-[(4-bromophenoxy)methyl]benzoate. These methods provide a detailed picture of the molecule at the atomic level.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, which contains several rotatable single bonds, this process also involves a conformational analysis to identify the lowest energy conformer.

Studies on structurally related benzoate (B1203000) and phenoxy compounds often employ DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), to perform these calculations. The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the minimum potential energy. The presence of the ether linkage and the ester group allows for multiple possible orientations of the phenyl rings relative to each other. The most stable conformer is dictated by a balance of steric hindrance and subtle electronic interactions. The optimized geometry is characterized by specific bond lengths and angles that define its stable form.

Understanding the electronic structure is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential (red/yellow areas) around the oxygen atoms of the ester and ether groups, as well as the bromine atom, indicating these are regions susceptible to electrophilic attack. Positive potential (blue areas) would be expected around the hydrogen atoms.

Table 1: Calculated Electronic Properties

Parameter Value Significance
HOMO Energy (Typical Range: -6 to -7 eV) Electron-donating ability
LUMO Energy (Typical Range: -1 to -2 eV) Electron-accepting ability

Note: The values presented are typical ranges for similar aromatic ether ester compounds and serve as illustrative examples.

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies, researchers can assign specific spectral bands to the corresponding atomic motions (stretching, bending, etc.). This is invaluable for interpreting experimental FT-IR and FT-Raman spectra.

The calculated vibrational frequencies for this compound would be expected to show characteristic peaks for the C=O stretching of the ester group (typically around 1720 cm⁻¹), C-O stretching of the ether and ester linkages, C-H stretching of the aromatic rings, and the C-Br stretching vibration at a lower frequency. Comparing theoretical spectra with experimental ones helps to confirm the molecular structure.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the molecule's behavior over time. MD simulations model the atomic motions by solving Newton's equations of motion, allowing researchers to observe conformational changes, interactions with solvent molecules, and other dynamic processes.

For this compound, an MD simulation could reveal how the molecule behaves in a solution, showing the flexibility of the ether linkage and the rotation of the phenyl rings. This information is crucial for understanding how the molecule might interact with biological targets or other chemicals in a dynamic environment.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are predictive modeling techniques that correlate a molecule's structural or physicochemical properties with its biological activity or physical properties, respectively.

To build a QSAR or QSPR model for a series of compounds including this compound, one would first calculate a set of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties.

Statistical methods are then used to create a mathematical equation that links these descriptors to an observed activity or property. For instance, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention time. A QSAR model could predict a compound's potential biological activity, such as its efficacy as an enzyme inhibitor, based on the structural features of a series of related molecules. These models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing.

Descriptors and Feature Selection for Model Development

In the development of robust and predictive computational models for molecules such as this compound, the careful selection of molecular descriptors and subsequent feature selection are critical steps. nih.gov These processes form the foundation of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which aim to correlate the structural or physicochemical features of a molecule with its biological activity or physical properties. nih.govresearchgate.net

The initial phase involves the calculation of a large number of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For a molecule with the complexity of this compound, which contains aromatic rings, an ether linkage, an ester group, and a halogen atom, a wide array of descriptor types would be calculated to capture its electronic, steric, and lipophilic characteristics.

These descriptors can be broadly categorized as follows:

1D Descriptors: These are derived directly from the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, bonds) and topological indices that describe molecular branching and connectivity. researchgate.net

3D Descriptors: These are derived from the 3D coordinates of the molecule and describe its spatial arrangement, including steric descriptors and surface area calculations.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics methods and provide insights into the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), electrostatic potential, and partial charges. nih.govresearchgate.net

A hypothetical set of descriptor categories and specific examples relevant to this compound is presented in Table 1.

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity (SMR_VSA), Topological Polar Surface Area (TPSA) | Predicts the lipophilicity, polarizability, and transport characteristics of the molecule. nih.gov |

Once this extensive set of descriptors is generated, which can often number in the thousands, the next crucial step is feature selection. nih.gov The primary goals of feature selection are to reduce model complexity, minimize the risk of overfitting (where the model performs well on training data but poorly on new data), and identify the most influential descriptors that have a meaningful relationship with the property being predicted. nih.govresearchgate.net

Several computational techniques are employed for feature selection in QSAR studies: elsevierpure.com

Stepwise Regression: This involves iteratively adding (forward selection) or removing (backward elimination) descriptors from the model based on their statistical significance. elsevierpure.com

Genetic Algorithms (GA): Inspired by natural evolution, GAs are used to search for the optimal subset of descriptors that yield the most predictive model. nih.gov

Swarm Intelligence: Algorithms like ant colony optimization and particle swarm optimization are used to explore the vast feature space and identify relevant descriptors. elsevierpure.com

Machine Learning-Based Methods: Modern approaches utilize algorithms like Boruta or Featurewiz, which can be more effective than traditional methods in identifying all relevant features. nih.gov

The selection process aims to find a balance between creating a statistically robust model and ensuring that the selected descriptors are interpretable from a chemical standpoint. For instance, in a model predicting the biological activity of this compound, the selection of descriptors related to lipophilicity (LogP) and electronic properties (HOMO-LUMO gap) could provide insights into how the molecule interacts with a biological target. researchgate.net

Table 2 outlines some common feature selection methods and their underlying principles.

Table 2: Common Feature Selection Methods in QSAR/QSPR Model Development

Feature Selection Method Principle of Operation
Forward Selection Starts with no descriptors and iteratively adds the most significant one at each step. elsevierpure.com
Backward Elimination Starts with all descriptors and iteratively removes the least significant one at each step. elsevierpure.com
Genetic Algorithm (GA) Uses principles of selection, crossover, and mutation to evolve a population of descriptor subsets to find the fittest one. nih.govresearchgate.net
Simulated Annealing An optimization method that mimics the process of annealing in metallurgy to escape local optima and find a globally optimal descriptor set. elsevierpure.com

| Recursive Feature Elimination (RFE) | Recursively builds a model and removes the weakest feature(s) until the specified number of features is reached. |

Ultimately, the rigorous application of descriptor calculation and feature selection methodologies is indispensable for constructing predictive and interpretable computational models for compounds like this compound.

Mechanistic Aspects of Biological Interactions in Vitro Studies

Exploration of Molecular Targets and Pathways

The biological activity of a compound is fundamentally linked to its interaction with molecular targets such as enzymes and receptors. For Methyl 3-[(4-bromophenoxy)methyl]benzoate, potential interactions can be extrapolated from data on similar chemical structures.

The diaryl ether motif, a core component of this compound, is present in various enzyme inhibitors.

Protoporphyrinogen (B1215707) Oxidase (PPO): Diphenyl ether herbicides are known to be potent inhibitors of PPO, an enzyme crucial for the biosynthesis of chlorophylls (B1240455) and hemes. A study on the inhibition kinetics of PPO from different sources by four diphenyl ether herbicides, including acifluorfen-methyl, demonstrated competitive inhibition with respect to the substrate, protoporphyrinogen IX. nih.gov The inhibitory efficiency varied based on the specific substitutions on the phenyl rings. nih.gov

Enoyl-Acyl Carrier Protein Reductase (ENR): Diaryl ether-based compounds have been identified as inhibitors of FabV, an ENR isozyme found in the bacterial fatty acid biosynthetic pathway (FasII). chemrxiv.orgnih.gov A library of 44 diaryl ether compounds was synthesized and screened against FabV from P. aeruginosa, leading to the identification of a potent inhibitor with an IC₅₀ value of 0.59 ± 0.04 μM. chemrxiv.org Molecular modeling suggests these inhibitors stabilize the enzyme-NAD⁺ interaction within a ternary complex. chemrxiv.org

Malate (B86768) Dehydrogenase (MDH): While structurally more distinct, a derivative containing a benzoate (B1203000) moiety, methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)-benzoate, was identified as a potent dual inhibitor of both cytosolic (MDH1) and mitochondrial (MDH2) malate dehydrogenases. Kinetic studies revealed this compound acts as a competitive inhibitor for both isoenzymes, highlighting that benzoate derivatives can be designed to target metabolic enzymes.

The table below summarizes the enzyme inhibitory activities of compounds structurally related to this compound.

Compound Class/ExampleTarget EnzymeInhibition TypePotency (IC₅₀/Kᵢ)Source
Diphenyl Ether HerbicidesProtoporphyrinogen Oxidase (PPO)CompetitiveVaries with structure nih.gov
Diaryl Ether-based InhibitorsP. aeruginosa FabV (ENR)Not specified0.59 ± 0.04 μM (for lead compound) chemrxiv.org
(Aryloxyacetylamino)benzoic acid derivativeMalate Dehydrogenase 1/2 (MDH1/2)CompetitiveNot specified

The ability of a compound to bind to specific receptors is a key determinant of its pharmacological profile. Studies on compounds with structural similarities to this compound suggest potential interactions with various receptors.

Adenosine (B11128) and Cannabinoid Receptors: Xanthine-based derivatives featuring a phenoxyacetamide side chain have been evaluated as A₂B adenosine receptor antagonists. semanticscholar.org The substitution on the phenoxy ring and the nature of the amide substituent were found to influence binding affinity. semanticscholar.org In a different study, benzyl (B1604629) derivatives isolated from the fungus Eurotium repens showed good binding affinity for human opioid and cannabinoid receptors. psilosybiini.info

The following table presents receptor binding data for compounds analogous to this compound.

Compound/MetaboliteReceptorAssay SystemFindingSource
3-Phenoxybenzyl alcohol (3PBalc)Estrogen ReceptorYeast-basedEstrogenic activity reported nih.gov
3-Phenoxybenzoic acid (3PBA)Estrogen ReceptorYeast-basedAnti-estrogenic activity reported nih.gov
3PBalc & 3PBAEstrogen Receptor αMCF-7 cellsNo significant stimulation of proliferation or reporter gene induction nih.gov
Benzyl derivativesOpioid & Cannabinoid ReceptorsRadioligand bindingGood binding affinity observed psilosybiini.info
Xanthine derivativesA₂B Adenosine ReceptorRadioligand bindingAntagonistic activity, affinity depends on substitution semanticscholar.org

In Vitro Cellular Assays for Biological Response

Cell-based assays are crucial for understanding the physiological consequences of molecular interactions within a cellular context.

Currently, there is no specific information available from the searched literature regarding the cellular uptake and distribution of this compound. However, in silico analysis of the related compound 3-phenoxybenzoic acid (3PBA) and its metabolites predicted high gastrointestinal absorption and the ability to cross the blood-brain barrier, which suggests that similar small, lipophilic diaryl ether compounds may readily enter cells. nih.govresearchgate.net

Studies on structurally similar compounds provide clues to the potential cellular pathways that might be affected by this compound.

Antitumor and Cytotoxic Effects: A series of diaryl ether derivatives were synthesized and evaluated for antitumor activity. The lead compound exhibited potent growth inhibitory activity against various cancer cell lines, including HepG2 (IC₅₀ = 2.57 μM) and A549 (IC₅₀ = 5.48 μM). nih.govresearchgate.net Mechanistic studies indicated that this activity may be mediated by enhancing the expression of p21 and cleaved-caspase-3, leading to apoptosis. nih.govresearchgate.net Similarly, brominated plastoquinone (B1678516) analogs showed significant antiproliferative effects, with one analog (BrPQ5) displaying GI₅₀ values between 1.55 and 4.41 µM across a panel of cancer cell lines. nih.gov This compound was found to induce cell cycle arrest and oxidative stress in MCF-7 breast cancer cells. nih.gov Another study on brominated sulphonamides identified compounds that inhibit tubulin polymerization, disrupt the microtubule network, and arrest cells in the G2/M phase, ultimately triggering apoptosis. nih.gov

Apoptotic Pathways: In silico investigations of 3-phenoxybenzoic acid (3PBA) and its metabolites have linked these compounds to the apoptotic pathway, specifically noting interactions with caspase 3 and caspase 8. nih.gov

The table below details the cytotoxic activities of related compounds in various cancer cell lines.

Compound Class/ExampleCell LineActivity MetricValue (µM)Cellular EffectSource
Diaryl ether derivative (5h)HepG2IC₅₀2.57Apoptosis via p21/caspase-3 nih.govresearchgate.net
Diaryl ether derivative (5h)A549IC₅₀5.48Apoptosis via p21/caspase-3 nih.govresearchgate.net
Diaryl ether derivative (5h)HT-29IC₅₀30.04Apoptosis via p21/caspase-3 nih.govresearchgate.net
Brominated Plastoquinone (BrPQ5)VariousGI₅₀1.55 - 4.41Cell cycle arrest, oxidative stress nih.gov
Brominated Sulphonamide (25)MCF7Not specifiedNanomolar potencyTubulin disruption, G2/M arrest, apoptosis nih.gov

Structure-Activity Relationships (SAR) for Biological Activity

The structure-activity relationship (SAR) describes how the chemical structure of a compound influences its biological activity. For diaryl ether compounds like this compound, several structural features are known to be important.

Substitution on the Phenyl Rings: In a study of diaryl ether derivatives with antitumor activity, the presence of a chlorine or hydroxyl group at the para-position of one of the phenyl rings was found to significantly enhance activity. nih.govresearchgate.net This highlights the importance of the type and position of halogen substituents. The 4-bromo substitution in this compound may therefore be a critical determinant of its potential activity.

The Ether Linkage: The diaryl ether linkage is a common scaffold in compounds targeting various biological systems, from herbicides that inhibit plant enzymes to potential antibacterial agents that inhibit bacterial enzymes like FabV. chemrxiv.orgresearchgate.net This scaffold correctly orients the two aromatic rings for optimal interaction with the target binding site.

The Benzoate Moiety: The ester group and the substitution pattern on the benzoate ring also play a crucial role. In a series of 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives, a semicarbazide (B1199961) containing a 4-bromophenyl moiety was the most active compound against Enterococcus faecalis (MIC = 3.91 µg/mL). mdpi.com This indicates that the presence of a bromo-substituted phenyl ring can confer potent biological, in this case antibacterial, activity. For pyrethroid metabolites, the difference between a carboxylic acid (3PBA) and an alcohol (3PBalc) at the 3-position of the phenoxy ring led to different activities (anti-estrogenic vs. estrogenic) in some assays. nih.gov This suggests that the methyl ester group in this compound is a key functional group that will influence its interactions and metabolic fate.

Impact of Bromine Substitution on Activity

The presence and position of a halogen atom, such as bromine, on a phenyl ring can significantly influence a molecule's biological activity. The bromine atom is an electron-withdrawing group and can impact the electronic distribution of the phenoxy ring. This alteration can affect how the molecule binds to a biological target. Furthermore, the size and lipophilicity of the bromine atom can lead to specific halogen bonds with protein residues, potentially enhancing binding affinity and selectivity. To quantify this, comparative studies with non-brominated analogues would be required, assessing their relative potencies in relevant biological assays. Without such studies for this compound, any discussion on the impact of its bromine substitution remains speculative.

Role of Phenoxy and Benzoate Moieties in Binding Affinity

The phenoxy and benzoate moieties form the core scaffold of this compound and are crucial for its three-dimensional shape and chemical properties. The ether linkage in the phenoxy group provides a degree of conformational flexibility, allowing the molecule to adapt its shape to fit into a binding pocket. The benzoate portion, with its ester functional group, can act as a hydrogen bond acceptor. Both aromatic rings can also engage in pi-stacking interactions with aromatic amino acid residues in a protein target. Determining the precise role of these moieties would necessitate extensive structure-activity relationship (SAR) studies, where each part of the molecule is systematically modified, and the resulting changes in binding affinity are measured.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein. This modeling can provide insights into the binding orientation, affinity, and specific interactions that stabilize the ligand-protein complex.

For this compound, a molecular docking study would involve:

Target Identification: Selecting a biologically relevant protein target.

Docking Simulation: Using computational algorithms to place the compound into the active site of the target protein in various orientations and conformations.

Scoring and Analysis: Evaluating the predicted binding poses based on a scoring function that estimates the binding free energy. The best-scoring poses would then be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

A hypothetical molecular docking result might be presented in a table similar to this:

Interaction TypeInteracting Residue(s)Distance (Å)
Hydrogen BondTYR 2342.9
Pi-Pi StackingPHE 3563.5
Halogen BondGLY 189 (Backbone C=O)3.1

This table is for illustrative purposes only and does not represent actual data for this compound.

Without published research specifically detailing the molecular docking of this compound with a defined biological target, a scientifically accurate depiction of its ligand-protein interactions is not possible.

Future Research Directions and Potential Applications in Chemical Science

Development of Novel Analogues with Tuned Reactivity

The inherent reactivity of Methyl 3-[(4-bromophenoxy)methyl]benzoate can be strategically modulated through the synthesis of novel analogues. The bromine atom on the phenoxy ring and the methyl ester on the benzoate (B1203000) ring serve as primary handles for chemical modification. For instance, the bromine atom can be substituted with various functional groups through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of diverse substituents, thereby tuning the electronic properties and steric environment of the molecule.

Similarly, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of functional groups, including amides, esters, and other carbonyl derivatives. wikipedia.org This derivatization can influence the molecule's solubility, polarity, and binding affinity for specific targets. Research in this area is focused on creating a library of analogues with a spectrum of reactivities, enabling their use in a broader range of synthetic applications. The development of such analogues is crucial for fine-tuning the molecule's properties for specific applications, such as in the design of bioactive compounds or functional materials.

Exploration as a Scaffold for Complex Molecular Architectures

The diaryl ether motif is a common structural feature in many natural products and biologically active compounds, making this compound an attractive scaffold for the synthesis of complex molecular architectures. rsc.org Its rigid yet flexible framework can serve as a template for the construction of intricate three-dimensional structures. The bromine and ester functionalities provide orthogonal handles for sequential chemical transformations, allowing for the controlled and stepwise assembly of more complex molecules.

Researchers are exploring the use of this compound as a starting material for the synthesis of macrocycles, fused ring systems, and other topologically interesting molecules. For example, intramolecular coupling reactions can be employed to form new rings, leading to the creation of novel heterocyclic frameworks. The ability to access a diverse range of complex molecules from a common starting material is a key advantage of using this compound as a scaffold. This approach has the potential to accelerate the discovery of new drug candidates and functional materials. researchgate.net

Advanced Materials Science Applications (e.g., Polymer Chemistry, Optical Materials)

The structural characteristics of this compound and its derivatives suggest their potential use in advanced materials science. The presence of aromatic rings and a polar ester group can impart desirable properties such as thermal stability, liquid crystallinity, and specific optical or electronic behavior.

In polymer chemistry, derivatives of this compound could be incorporated as monomers into polymerization reactions to create polymers with tailored properties. nih.gov For instance, the diaryl ether linkage can enhance the thermal stability and mechanical strength of polymers. The introduction of specific functional groups could also lead to polymers with unique optical or electronic properties, suitable for applications in light-emitting diodes (LEDs), solar cells, or sensors.

Furthermore, the rigid core of the molecule, combined with the potential for introducing various substituents, makes it a candidate for the development of novel optical materials. bohrium.com Analogues with extended π-conjugation could exhibit interesting photophysical properties, such as fluorescence or non-linear optical activity. Research in this area is focused on synthesizing and characterizing new materials based on the this compound scaffold and evaluating their performance in various material applications.

Green Chemistry Approaches for Sustainable Synthesis

The development of environmentally benign and sustainable methods for the synthesis of this compound and its derivatives is a key area of current research. Traditional methods for forming diaryl ether bonds, such as the Ullmann condensation, often require harsh reaction conditions, stoichiometric amounts of copper, and high-boiling polar solvents, which raise environmental concerns. organic-chemistry.orgnih.govmdpi.com

Modern research focuses on the development of catalytic systems that can promote the synthesis under milder and more sustainable conditions. keaipublishing.com This includes the use of highly active and recyclable catalysts, such as copper or palladium nanoparticles, and the exploration of alternative energy sources like microwave irradiation to accelerate reaction rates and reduce energy consumption. organic-chemistry.org The use of greener solvents, such as water or ionic liquids, is also being investigated to minimize the environmental impact of the synthesis. mdpi.com Furthermore, the development of solid acid catalysts for the esterification step offers a recyclable and environmentally friendly alternative to traditional acid catalysts. mdpi.com These green chemistry approaches are crucial for the large-scale and sustainable production of this important chemical building block.

Catalyst SystemReaction TypeKey Advantages
Copper NanoparticlesUllmann-type CouplingHigh activity, potential for recyclability. mdpi.com
Palladium NanoparticlesCross-CouplingHigh efficiency and functional group tolerance.
Solid Acid Catalysts (e.g., Zr/Ti)EsterificationRecyclable, reduced waste generation. mdpi.com
Microwave IrradiationVariousAccelerated reaction times, reduced energy consumption. organic-chemistry.org

Integration into High-Throughput Screening Libraries for Mechanistic Discovery

High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology for rapidly identifying compounds with a desired biological activity. rsc.org The structural features of this compound make it and its derivatives valuable additions to HTS libraries. The diaryl ether core provides a degree of conformational rigidity, while the functional handles allow for the creation of a diverse library of analogues with varied physicochemical properties.

By integrating these compounds into HTS libraries, researchers can screen for novel biological activities and identify new drug leads. acs.org The screening results can also provide valuable information about the structure-activity relationships (SAR) of this class of compounds, guiding the design of more potent and selective analogues. Furthermore, the use of these libraries in phenotypic screens can help to elucidate the mechanism of action of hit compounds and identify new biological targets. The development of efficient methods for the parallel synthesis of libraries based on the this compound scaffold is crucial for their successful integration into HTS campaigns. electronicsandbooks.com

Library TypeApplicationPotential Outcome
Diversity-Oriented LibraryDrug DiscoveryIdentification of novel bioactive compounds.
Focused LibraryTarget ValidationElucidation of structure-activity relationships.
Fragment LibraryFragment-Based Drug DesignDevelopment of lead compounds with improved properties.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-[(4-bromophenoxy)methyl]benzoate?

The synthesis typically involves nucleophilic aromatic substitution or esterification. A plausible route includes:

  • Step 1 : Bromination of 4-hydroxyphenylmethyl derivatives to generate 4-bromophenol intermediates.
  • Step 2 : Alkylation of methyl 3-(hydroxymethyl)benzoate using 4-bromophenol under Mitsunobu conditions (e.g., triphenylphosphine, diethyl azodicarboxylate) .
  • Step 3 : Solvent selection (e.g., dichloromethane or DMF) to optimize reaction efficiency and yield . Key purity checks involve HPLC and NMR to confirm regioselectivity and absence of byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm the ester linkage, bromophenoxy substitution, and methylene bridge. Aromatic proton splitting patterns resolve ortho/meta/para positions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ for C15 _{15}H13 _{13}BrO3_3).
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX programs refine crystal structures, particularly if polymorphism is observed .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (brominated compounds are irritants) .
  • Ventilation : Use fume hoods due to potential volatile byproducts during synthesis.
  • First Aid : Immediate flushing with water for eye/skin exposure; consult a physician if ingested .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for derivatives of this compound?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) models electronic effects of substituents. For example:

  • Bromine’s electron-withdrawing nature directs electrophilic substitution to specific aromatic positions .
  • Transition-state analysis identifies kinetic vs. thermodynamic control in multi-step syntheses . Software like Gaussian or ORCA can simulate intermediates, aiding in reaction optimization .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected 1H^1\text{H} NMR splitting)?

  • Dynamic Effects : Rotameric equilibria in the methylene bridge may cause signal broadening. Variable-temperature NMR can clarify .
  • DFT-NMR Comparison : Calculate chemical shifts using DFT (e.g., B3LYP/6-311+G(d,p)) and compare with experimental data to assign ambiguous peaks .
  • Crystallography : If crystal structures conflict with solution-phase NMR, consider solvent polarity effects on conformation .

Q. What strategies improve regioselectivity in electrophilic substitutions of this compound?

  • Directing Groups : The ester moiety meta to the bromophenoxy group can deactivate specific positions. Use nitration or sulfonation to probe reactivity.
  • Protecting Groups : Temporarily protect the ester (e.g., silylation) to alter electronic effects during halogenation .
  • Catalysis : Lewis acids (e.g., FeCl3_3) enhance selectivity in Friedel-Crafts alkylation of derivatives .

Q. How to design structure-activity relationship (SAR) studies for bioactive analogs?

  • Functional Group Variation : Replace bromine with Cl/F or modify the ester to amide for solubility/bioactivity profiling .
  • Pharmacophore Mapping : Use molecular docking (AutoDock, Schrödinger) to predict interactions with targets like enzymes or receptors .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinases) to correlate substituents with activity .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Conditions

StepReactantReagent/ConditionsProductYield (%)Ref.
14-BromophenolK2 _2CO3 _3, DMF, 80°C4-Bromophenoxymethyl chloride75
2Methyl 3-(hydroxymethyl)benzoateDEAD, PPh3 _3, THFThis compound68

Table 2 : Computational Parameters for DFT Studies

FunctionalBasis SetSolvent ModelApplicationSoftware
B3LYP6-311+G(d,p)PCM (Water)Transition-state analysisGaussian
M06-2Xdef2-TZVP-NMR chemical shift predictionORCA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.